molecular formula C16H18ClN3O3 B2583388 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide CAS No. 478043-47-9

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide

Cat. No.: B2583388
CAS No.: 478043-47-9
M. Wt: 335.79
InChI Key: CGXHXYKVMDGPHA-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a synthetic compound with a molecular formula of C16H18ClN3O3 and a molar mass of 335.79 g/mol . This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a morpholinoacetamide moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide typically involves the reaction of 3-(4-chlorophenyl)-5-isoxazolylmethanol with morpholinoacetic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide can be compared with other similar compounds such as:

  • N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoethanol
  • N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoethanamide
  • N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinopropanamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-9-14(23-19-15)10-18-16(21)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXHXYKVMDGPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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